molecular formula C12H14N2 B1200515 Detomidine CAS No. 76631-46-4

Detomidine

Número de catálogo: B1200515
Número CAS: 76631-46-4
Peso molecular: 186.25 g/mol
Clave InChI: RHDJRPPFURBGLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La detomidina es un derivado del imidazol y un agonista alfa-2 adrenérgico que se utiliza principalmente como sedante y analgésico en medicina veterinaria. Se administra comúnmente a animales grandes, particularmente caballos, para inducir la sedación y proporcionar alivio del dolor. La detomidina está disponible en forma de clorhidrato de detomidina y se comercializa bajo varios nombres comerciales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de detomidina implica varios pasos clave:

Métodos de producción industrial: La producción industrial de clorhidrato de detomidina sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. El proceso está diseñado para ser rentable, con altos rendimientos y un impacto ambiental mínimo .

Análisis De Reacciones Químicas

Tipos de reacciones: La detomidina experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

    Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

    Sustitución: Se emplean nucleófilos como el metóxido de sodio y el terc-butóxido de potasio.

Productos principales:

    Oxidación: Carboxidetomidina.

    Reducción: Base de detomidina.

    Sustitución: Diversos derivados del imidazol sustituidos.

Aplicaciones Científicas De Investigación

La detomidina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La detomidina ejerce sus efectos activando los receptores alfa-2 adrenérgicos, lo que conduce a una respuesta sedante y analgésica dependiente de la dosis. La activación de estos receptores induce un mecanismo de retroalimentación negativa que reduce la producción de neurotransmisores excitatorios. Esto da como resultado sedación, analgesia y relajación muscular. Además, la detomidina tiene efectos cardíacos y respiratorios debido a la inhibición del sistema nervioso simpático .

Compuestos similares:

    Xilazina: Otro agonista alfa-2 adrenérgico que se utiliza como sedante y analgésico en medicina veterinaria. Tiene un mecanismo de acción similar pero difiere en su perfil farmacocinético.

    Medetomidina: Un agonista alfa-2 adrenérgico más potente con propiedades sedantes y analgésicas similares.

Singularidad de la detomidina: La detomidina es única en sus efectos sedantes y analgésicos equilibrados, lo que la hace particularmente adecuada para su uso en animales grandes. Sus propiedades farmacocinéticas, como una vida media de eliminación relativamente corta, permiten un control preciso sobre la duración de la sedación .

Comparación Con Compuestos Similares

    Xylazine: Another alpha-2 adrenergic agonist used as a sedative and analgesic in veterinary medicine. It has a similar mechanism of action but differs in its pharmacokinetic profile.

    Medetomidine: A more potent alpha-2 adrenergic agonist with similar sedative and analgesic properties.

Uniqueness of this compound: this compound is unique in its balanced sedative and analgesic effects, making it particularly suitable for use in large animals. Its pharmacokinetic properties, such as a relatively short elimination half-life, allow for precise control over sedation duration .

Actividad Biológica

Detomidine is a potent sedative and analgesic agent primarily used in veterinary medicine, particularly for horses. It belongs to the class of alpha-2 adrenergic agonists, which are known for their sedative and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound exerts its effects primarily through the stimulation of alpha-2 adrenergic receptors in the central nervous system (CNS). This action leads to a decrease in norepinephrine release, resulting in sedation, analgesia, and muscle relaxation. Studies have shown that this compound's sedative potency is comparable to that of clonidine and significantly higher than xylazine, another commonly used sedative in veterinary practice .

Key Pharmacological Effects

  • Sedation : this compound induces a profound sedative effect characterized by decreased spontaneous activity and increased anesthesia duration.
  • Analgesia : It provides effective analgesia, particularly in painful procedures.
  • Muscle Relaxation : The compound also facilitates muscle relaxation, making it useful for various surgical procedures.

Comparative Sedative Potency

The following table summarizes the comparative sedative potency of this compound with other alpha-2 adrenergic agonists:

CompoundSedative Potency (relative)
This compoundHigh
ClonidineHigh
XylazineModerate

Case Study: Sedation in Horses

A study evaluated the efficacy of this compound oromucosal gel in alleviating acute anxiety and fear in horses. The results indicated significant behavioral changes post-administration, such as reduced walking behavior and increased resting time compared to a placebo group. This suggests that this compound can effectively manage anxiety-related behaviors in equines .

Antinociceptive Effects

Another study investigated the antinociceptive effects of this compound combined with butorphanol in calves. The results demonstrated a statistically significant increase in the trigeminocervical reflex threshold (TCRt), indicating enhanced pain relief when this compound was administered alongside butorphanol. Additionally, heart rate decreased significantly in the group receiving this compound, highlighting its physiological impact .

Ex Vivo Studies

Ex vivo receptor binding studies have shown that this compound's sedative effects are closely linked to alpha-2 adrenoceptor stimulation. In assays involving rat brain membranes, this compound's ability to decrease spontaneous activity was significantly correlated with [3H]clonidine displacement but not with [3H]prazosin displacement, reinforcing its selective action on alpha-2 receptors .

Clinical Applications

This compound has been widely used for various clinical applications due to its favorable pharmacological profile:

  • Pre-anesthetic Medication : It is often used as a pre-anesthetic agent to facilitate smoother induction of anesthesia.
  • Pain Management : Its analgesic properties make it suitable for managing pain during surgical procedures.
  • Behavioral Modulation : this compound is effective in managing anxiety and stress-related behaviors in animals.

Propiedades

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDJRPPFURBGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90038-01-0 (monohydrochloride)
Record name Detomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00227457
Record name Detomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76631-46-4
Record name Detomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76631-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Detomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Detomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Detomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N8K34P2XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Detomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Detomidine
Reactant of Route 2
Reactant of Route 2
Detomidine
Reactant of Route 3
Reactant of Route 3
Detomidine
Reactant of Route 4
Reactant of Route 4
Detomidine
Reactant of Route 5
Detomidine
Reactant of Route 6
Detomidine
Customer
Q & A

Q1: What is the primary mechanism of action of Detomidine?

A1: this compound exerts its primary effects by acting as a potent and selective agonist at α2-adrenoreceptors, both centrally and peripherally. [] This action leads to a decrease in the release and turnover of neurotransmitters like noradrenaline, dopamine, and serotonin in the CNS. []

Q2: How does this compound's agonism at α2-adrenoreceptors translate to its observed clinical effects?

A2: Stimulation of α2-adrenoreceptors by this compound initiates a cascade of downstream effects, including:

  • Sedation and Analgesia: Primarily mediated by central α2-adrenoreceptors. [, ]
  • Hypotension and Bradycardia: Primarily mediated by peripheral α2-adrenoreceptors located in the vasculature and heart. [, , ]
  • Muscle Relaxation: Mediated by both central and peripheral α2-adrenoreceptor activation. [, ]
  • Hyperglycemia: Resulting from this compound-induced inhibition of insulin secretion. []

Q3: Can the effects of this compound be reversed?

A3: Yes, the pharmacological effects of this compound can be effectively reversed by selective α2-adrenoreceptor antagonists, such as Atipamezole and Yohimbine. [, , ] These antagonists compete with this compound for binding at the α2-adrenoreceptors, effectively blocking its effects. [, , ]

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound hydrochloride is C12H16N2 • HCl, and its molecular weight is 224.7 g/mol. []

Q5: Is there any information available about the spectroscopic data of this compound?

A6: While the provided research papers don't delve into detailed spectroscopic analysis, methods like liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to quantify this compound and its metabolites in various biological matrices. [, ]

Q6: How is this compound metabolized in horses?

A7: this compound undergoes rapid hepatic metabolism in horses, primarily through oxidation at the aromatic methyl group. [] The main metabolites identified are 3-hydroxy-Detomidine (OH-Detomidine) and this compound 3-carboxylic acid (COOH-Detomidine). []

Q7: What factors can influence the pharmacokinetics of this compound?

A7: Various factors can influence the pharmacokinetics of this compound, including:

  • Species: Different species exhibit variations in this compound metabolism and elimination. [, ]
  • Route of Administration: IV administration results in faster absorption and higher peak plasma concentrations compared to IM administration. [, ]
  • Co-administration of Other Drugs: Co-administration of certain drugs can alter the absorption, distribution, metabolism, and excretion of this compound. [, ]

Q8: What in vivo models have been used to study the effects of this compound?

A8: Researchers have utilized various animal models, particularly horses, to investigate the effects of this compound. These studies have explored its:

  • Sedative and Analgesic Effects: Evaluated in horses undergoing various procedures, including standing sedation and arthrocentesis. [, ]
  • Cardiovascular Effects: Assessed in horses using measurements like heart rate, blood pressure, and cardiac output. [, , , ]
  • Endocrine Effects: Investigated by measuring blood glucose and cortisol levels in response to this compound administration. [, ]
  • Interaction with Other Anesthetics: Studied by evaluating the anesthetic-sparing effects of this compound in combination with isoflurane and sevoflurane. [, ]

Q9: How effective is this compound in providing analgesia during equine colic?

A11: Clinical trials have demonstrated that this compound provides effective analgesia in horses with colic, surpassing the analgesic effects of Butorphanol and Flunixin Meglumine. [] The subjective evaluation of this compound's analgesic effects by investigators was also significantly better than Butorphanol. []

Q10: What are the potential adverse effects of this compound in horses?

A10: While generally safe when used appropriately, this compound can induce certain adverse effects in horses, including:

  • Cardiovascular Depression: Manifesting as bradycardia, atrioventricular block, and hypotension. [, ]
  • Respiratory Depression: Characterized by a decrease in respiratory rate. [, ]
  • Hyperglycemia: Resulting from this compound's inhibitory effect on insulin secretion. []
  • Diuresis: this compound can increase urine production in horses. []
  • Ataxia: Loss of coordination, particularly at higher doses. []

Q11: What measures can be taken to mitigate the potential adverse effects of this compound?

A13: Careful dose selection, monitoring of vital signs (heart rate, respiratory rate, blood pressure), and the availability of reversal agents (Atipamezole, Yohimbine) are crucial for minimizing the risk of adverse effects. [, , , ]

Q12: Are there any long-term effects of this compound use in horses?

A12: The research provided focuses primarily on the short-term effects of this compound. Further investigations are required to comprehensively assess its long-term effects in horses.

Q13: What analytical methods are employed for the detection and quantification of this compound and its metabolites?

A15: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the gold standard analytical technique for accurately quantifying this compound and its metabolites in biological samples, such as plasma and urine. [, ] This method offers high sensitivity and specificity, enabling researchers to track drug concentrations and pharmacokinetic parameters.

Q14: Are there any alternative α2-adrenoreceptor agonists available for use in horses?

A16: Yes, other α2-adrenoreceptor agonists, such as Xylazine and Methis compound, are available for veterinary use. [, ] These drugs share a similar mechanism of action with this compound but exhibit variations in potency, duration of action, and potential side effects.

Q15: How does this compound compare to Xylazine and Methis compound in terms of its effects in horses?

A15:

  • Potency: Methis compound is more potent than this compound, while Xylazine is the least potent among these three α2-agonists. [, , ]
  • Duration of Action: this compound generally has a longer duration of action than Xylazine. [, ] Methis compound's duration of action can vary depending on the dose and route of administration. []
  • Cardiovascular Effects: All three drugs can cause bradycardia and hypotension. this compound's cardiovascular effects tend to be less pronounced and prolonged compared to Xylazine. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.